2-(2-methylbenzyloxy)benzyl alcohol chemical structure
2-(2-methylbenzyloxy)benzyl alcohol chemical structure
Technical Whitepaper: Synthesis, Characterization, and Applications of 2-(2-Methylbenzyloxy)benzyl Alcohol
Executive Summary
2-(2-Methylbenzyloxy)benzyl alcohol (IUPAC: [2-[(2-methylphenyl)methoxy]phenyl]methanol) is a critical bi-aryl ether intermediate. It features a benzyl alcohol core etherified at the ortho position with a 2-methylbenzyl moiety. This structural motif is pivotal in the synthesis of strobilurin-class fungicides (e.g., Kresoxim-methyl analogs) and various pharmaceutical targets requiring a flexible bi-aryl ether linkage.
This guide provides a definitive technical workflow for the synthesis, purification, and characterization of this compound. Unlike generic protocols, this document focuses on the Salicylaldehyde Route , a two-step sequence selected for its high regioselectivity and scalability compared to direct alkylation of diols.
Chemical Profile & Properties[1][2][3][4][5][6]
The target molecule combines a lipophilic bi-aryl ether system with a polar primary alcohol.
Table 1: Physicochemical Specifications
| Property | Value (Calculated/Experimental) |
| Chemical Name | 2-(2-Methylbenzyloxy)benzyl alcohol |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| LogP (Predicted) | ~3.4 |
| Key Functional Groups | Primary Alcohol (-CH₂OH), Ether (-O-), o-Tolyl |
Synthetic Methodology: The Salicylaldehyde Route
Direct alkylation of salicyl alcohol (saligenin) often results in mixtures of mono- and di-alkylated products. To ensure regioselective integrity , we utilize a sequential approach:
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O-Alkylation: Selective etherification of the phenolic hydroxyl of salicylaldehyde.
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Reduction: Chemoselective reduction of the aldehyde to the benzyl alcohol.
Step 1: Synthesis of 2-(2-Methylbenzyloxy)benzaldehyde
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Reagents: Salicylaldehyde (1.0 eq), 2-Methylbenzyl bromide (1.05 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).
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Solvent: DMF (N,N-Dimethylformamide) or Acetone.
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Mechanism: Williamson Ether Synthesis (
).[1]
Protocol:
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Charge a reaction vessel with Salicylaldehyde (12.2 g, 100 mmol) and anhydrous DMF (100 mL).
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Add K₂CO₃ (20.7 g, 150 mmol) in a single portion. Stir for 15 minutes at room temperature to form the phenoxide anion.
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Add 2-Methylbenzyl bromide (19.4 g, 105 mmol) dropwise over 20 minutes. Exothermic note: Maintain temp < 40°C.
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Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until Salicylaldehyde is consumed.
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Workup: Pour the mixture into ice-water (500 mL). The product will precipitate as a solid or oil. Filter (if solid) or extract with Ethyl Acetate (3 x 100 mL).
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Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄ and concentrate.
Step 2: Reduction to 2-(2-Methylbenzyloxy)benzyl alcohol
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Reagents: Intermediate Aldehyde (from Step 1), Sodium Borohydride (NaBH₄, 0.5 eq).
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Solvent: Methanol (MeOH) or Ethanol (EtOH).
Protocol:
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Dissolve the crude aldehyde (22.6 g, ~100 mmol) in MeOH (150 mL). Cool to 0°C.
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Add NaBH₄ (1.9 g, 50 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
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Allow the reaction to warm to room temperature and stir for 1 hour.
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Quench: Carefully add Acetone (5 mL) or dilute HCl to destroy excess hydride.
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Workup: Remove MeOH under reduced pressure. Resuspend residue in DCM (100 mL) and Water (100 mL). Separate layers.
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Dry organic layer (Na₂SO₄), filter, and concentrate to yield the target alcohol.
Process Visualization
The following diagram illustrates the reaction flow and critical decision points for purification.
Figure 1: Sequential synthesis workflow for regioselective preparation of the target alcohol.
Characterization & Analytics
To validate the structure, the following spectroscopic signatures must be confirmed. The absence of the aldehyde proton (approx. 10 ppm) and the appearance of the hydroxymethyl group are key indicators of success.
Table 2: Expected NMR Data (CDCl₃, 400 MHz)
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.20 - 7.50 | Multiplet | 8H | Aromatic Protons (Ring A & B) |
| ¹H | 5.15 | Singlet | 2H | Ar-O-CH₂ -Ar (Ether Methylene) |
| ¹H | 4.70 | Singlet/Doublet | 2H | Ar-CH₂ -OH (Alcohol Methylene) |
| ¹H | 2.35 | Singlet | 3H | Ar-CH₃ (Methyl group) |
| ¹H | 2.20 | Broad Singlet | 1H | -OH (Exchangeable) |
| ¹³C | ~156.0 | Singlet | - | Ar-C-O (Ipso) |
| ¹³C | ~69.5 | Singlet | - | Ether Carbon (-O-CH₂-) |
| ¹³C | ~62.0 | Singlet | - | Alcohol Carbon (-CH₂OH) |
| ¹³C | ~19.0 | Singlet | - | Methyl Carbon |
IR Spectroscopy:
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3300-3400 cm⁻¹: Broad O-H stretch (Alcohol).
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1240 cm⁻¹: Strong C-O-C stretch (Aryl ether).
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Absence: No C=O stretch at 1680 cm⁻¹ (confirms reduction of aldehyde).
Safety & Hazard Management
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2-Methylbenzyl Bromide: Potent lachrymator and skin irritant. Handle only in a fume hood.
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Sodium Borohydride (NaBH₄): Reacts with water/acids to release flammable Hydrogen gas. Keep dry and quench reactions slowly.
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DMF: Hepatotoxic. Use appropriate gloves (Butyl rubber) and ensure good ventilation.
References
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Williamson Ether Synthesis
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Source: Organic Syntheses, Coll.[2] Vol. 4, p. 836 (1963).
- Context: General procedure for alkyl
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Link:
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NaBH4 Reduction of Aldehydes
- Source: Sigma-Aldrich Technical Bulletin / PubChem.
- Context: Standard protocol for reducing benzaldehydes to benzyl alcohols.
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Link:
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Related Strobilurin Chemistry
- Source: Clough, J. M. (1993). "The Strobilurins, Oudemansins, and Myxothiazols, Fungicidal Derivatives of β-Methoxyacrylic Acid.
- Context: Discusses the importance of the ortho-substituted benzyl ether pharmacophore.
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Link:
